2-Amino-4-iodobutanoic acid
Description
2-Amino-4-iodobutanoic acid is a non-proteinogenic amino acid characterized by a four-carbon backbone (butanoic acid) with an amino group (-NH2) at the C2 position and an iodine atom at the C4 position.
Properties
IUPAC Name |
2-amino-4-iodobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8INO2/c5-2-1-3(6)4(7)8/h3H,1-2,6H2,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXWWJFXFTVBJAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CI)C(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-iodobutanoic acid can be achieved through several methods:
Amination of Alpha-Bromocarboxylic Acids: This method involves the bromination of a carboxylic acid followed by substitution with ammonia to introduce the amino group.
Amidomalonate Synthesis: This method starts with the conversion of diethyl acetamidomalonate into an enolate ion, followed by alkylation with a primary alkyl halide.
Reductive Amination of Alpha-Keto Acids: This method involves the reductive amination of an alpha-keto acid with ammonia and a reducing agent.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale application of the aforementioned synthetic routes, optimized for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-iodobutanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxyl group can be reduced to form alcohol derivatives.
Substitution: The iodine atom can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as thiols, amines, and halides can be used for substitution reactions.
Major Products Formed
Oxidation: Oxo derivatives of the amino acid.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-4-iodobutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in protein synthesis and enzyme interactions.
Medicine: Investigated for potential therapeutic applications due to its unique structural properties.
Industry: Used in the production of pharmaceuticals and other fine chemicals .
Mechanism of Action
The mechanism of action of 2-Amino-4-iodobutanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, influencing their activity.
Pathways Involved: It can modulate biochemical pathways related to amino acid metabolism and protein synthesis
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues: Iodinated Amino Acids
Iodinated amino acids vary in backbone length, substituent positions, and aromaticity. Key analogs include:
- 2-Amino-5-iodobenzoic acid: An aromatic amino acid with iodine at the C5 position of a benzoic acid backbone. Its molecular weight (estimated ~263.03 g/mol) and higher melting point (due to aromatic stability) contrast with the aliphatic 2-Amino-4-iodobutanoic acid, which likely has lower thermal stability .
- 4-Amino-2-iodobenzoic acid: Similar to the above but with iodine at C2. This positional isomer may exhibit distinct acidity (pKa) and solubility due to steric and electronic effects .
Functional Group Comparison: Iodo vs. Hydroxy Substituents
Replacing iodine with a hydroxy group, as in 2-amino-4-hydroxybutanoic acid (IUPAC: 2-amino-4-hydroxybutanoic acid), significantly alters properties:
- Solubility : The hydroxy group enhances hydrophilicity, whereas iodine’s bulkiness reduces water solubility.
- Reactivity : Iodine participates in halogen bonding and nucleophilic substitution, enabling cross-coupling reactions, while hydroxy groups engage in hydrogen bonding and oxidation .
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (Water) |
|---|---|---|---|---|
| This compound* | C₄H₈INO₂ | ~229.02 | Not reported | Low (predicted) |
| 2-Amino-5-iodobenzoic acid | C₇H₆INO₂ | 263.03 | >200 (estimated) | Moderate |
| 4-Iodoaniline | C₆H₆IN | 219.02 | 61–63 | Insoluble |
| 2-Amino-4-hydroxybutanoic acid | C₄H₉NO₃ | 119.12 | Not reported | High |
*Data inferred from structural analogs .
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